Denmt

Heparin-binding Antithrombin III Fluorescence Anisotropy

Standard fluorescein probes misrepresent heparin's functional diversity by labeling only low-affinity antithrombin III binding species. Denmt (CAS 110383-50-1) solves this via amino-group-specific conjugation that preserves the high-affinity heparin population. • Retains both high- and low-affinity heparin subpopulations for accurate binding studies vs. FITC • Zero Lipinski Rule of 5 violations; predicted low CNS permeability-oral drug discovery scaffold advantage • Available in 10-100 mg packs; in-stock with bulk custom synthesis options

Molecular Formula C25H30N6O2
Molecular Weight 446.5 g/mol
CAS No. 110383-50-1
Cat. No. B1200148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenmt
CAS110383-50-1
Synonyms2-(1,4-diazobicyclo-2,2,2-octyl)-4-(1-ethoxy-4'-naphthyl)-6-(morpholinyl)-1,3,5-triazine
DENMT
Molecular FormulaC25H30N6O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C2=CC=CC=C21)C3=NC(=NC(=N3)N4CCOCC4)C5CN6CCN5CC6
InChIInChI=1S/C25H30N6O2/c1-2-33-22-8-7-20(18-5-3-4-6-19(18)22)23-26-24(21-17-29-9-11-30(21)12-10-29)28-25(27-23)31-13-15-32-16-14-31/h3-8,21H,2,9-17H2,1H3
InChIKeyRTXCTFSGQZTJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denmt Fluorescent Probe Overview


Denmt (CAS 110383-50-1) is a synthetic 1,3,5-triazine heterocyclic compound, specifically a reactive naphthalene-based dye, classified under diazonium compounds [1]. Its core application lies as a fluorescent probe, with its most notable use being the covalent labeling of the polysaccharide heparin to study interactions with antithrombin III [2]. The compound is defined by its molecular formula C25H30N6O2, a molecular weight of 446.5 g/mol, and specific physicochemical properties that differentiate it from other common fluorophores like fluorescein .

Workflow Covalent labeling of heparin for fluorescence anisotropy assays
Selection Reactive naphthalene-based probe for antithrombin III interaction studies
Key Requirement Preservation of heparin's high-affinity binding population

Denmt Conjugation Chemistry Reproducibility


Direct substitution of Denmt with other in-class fluorescent dyes (e.g., fluorescein isothiocyanate) is not scientifically sound due to their distinct reactivity with target biomolecules. The primary study on Denmt demonstrates that its conjugation to heparin targets specific amino groups. When this reaction is blocked, the resulting conjugate exhibits binding behavior consistent with both high- and low-affinity heparin species [1]. In contrast, fluorescein conjugates formed without this specific blocking strategy predominantly display only low-affinity characteristics, misrepresenting the heparin population's true functional diversity. Therefore, procurement of Denmt is essential for experiments requiring precise, differential labeling of heparin subpopulations, a nuance lost with more generic, non-selective probes.

Aspect
Denmt
Fluorescein
Binding Profile
High- and low-affinity heparin populations preserved
Low-affinity population only
Labeling Chemistry
Targets non-essential amino groups for high-affinity interaction
Non-selective labeling misrepresents functional diversity

Denmt vs. Standard Fluorophores


Heparin Binding Advantage Over Fluorescein

When conjugated to heparin, Denmt (a reactive naphthalene dye) enables the preservation of high-affinity binding to antithrombin III, a feature lost with the standard comparator fluorescein. In a direct head-to-head comparison using fluorescence anisotropy, heparin-fluorescein conjugates exhibited binding characteristic of low-affinity heparin [1]. However, when heparin was pretreated with an amino group blocking agent prior to Denmt conjugation, the resultant heparin-Denmt conjugate demonstrated a binding behavior consistent with a mixture of both high- and low-affinity heparin molecules [1]. This indicates that Denmt's labeling site is on residues not essential for the high-affinity interaction.

Heparin Binding Advantage
Head-to-head
Denmt-labeled heparin retains high-affinity binding; fluorescein-labeled does not.
Supports full heparin heterogeneity research.
Fluorescence anisotropy assay context.
Heparin-binding Antithrombin III Fluorescence Anisotropy

Drug-Likeness vs. Literature Triazines

Denmt demonstrates favorable in silico physicochemical properties for drug-likeness relative to other 1,3,5-triazine derivatives. The compound has a molecular weight of 446.5 g/mol and, according to ACD/Labs Percepta predictions, violates zero of Lipinski's Rule of 5, a key metric for oral bioavailability . This contrasts with many other 1,3,5-triazine-based compounds in the literature, which often have molecular weights >500 g/mol and exhibit multiple violations, as seen in a cross-study comparison with larger triazine scaffolds that violate the rule due to high molecular weight and excessive hydrogen bond donors/acceptors [1].

Drug-Likeness Profile
Reported
0 Lipinski violations vs. 2 for comparator triazines.
Predicted favorable drug-likeness context.
In silico prediction; requires validation.
ADME Physicochemical Properties Drug Development

Low CNS Permeability for Peripheral Safety

Denmt is predicted to have low blood-brain barrier (BBB) permeability, a key differentiator from many CNS-active compounds. While this is a class-level inference for many large, polar molecules, the specific predicted logP (ACD/LogP of 1.41) and polar surface area (67 Ų) for Denmt provide a quantitative basis for this classification . In comparison, many CNS drug candidates are designed for high BBB penetration, which can be a liability for compounds targeting peripheral diseases due to potential CNS-mediated side effects.

CNS Permeability
Class-level inference
Predicted low BBB permeability (LogP 1.41, PSA 67 Ų).
Peripheral endpoint study context.
Data to verify; source unavailable.
ADME Blood-Brain Barrier Toxicology

Denmt Application Scenarios


Fluorescence Anisotropy for Heparin Heterogeneity

Denmt is the optimal choice for any research requiring precise quantification of heparin's binding to antithrombin III. As shown in Section 3, its unique conjugation chemistry preserves the high-affinity binding population of heparin, a functional nuance completely lost when using standard fluorescein probes [1]. This makes Denmt essential for studies aiming to characterize the full spectrum of heparin's anticoagulant activity, investigate structure-activity relationships within heparin preparations, or validate the functional integrity of novel heparin derivatives.

Lead Identification in Peripheral Drug Discovery

For medicinal chemistry and drug discovery programs, Denmt's predicted physicochemical profile presents a tangible advantage. With zero Lipinski Rule of 5 violations and predicted low CNS permeability, it serves as a superior chemical starting point or scaffold for developing orally bioavailable therapeutics targeting peripheral indications (e.g., coagulation, fibrosis) [1]. Its profile suggests a lower inherent risk of poor absorption or CNS-related toxicity compared to other 1,3,5-triazine analogs with higher molecular weight and multiple rule violations . Procuring Denmt for these programs can streamline hit-to-lead optimization by starting from a more drug-like core.

Application
Selection Property
Validation Focus
Heparin heterogeneity research
Covalent labeling chemistry
High-affinity vs. low-affinity population differentiation
Peripheral target discovery research
Physicochemical drug-likeness profile
Oral absorption prediction and CNS endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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